1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one
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Overview
Description
1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound that features a triazoloquinazoline core. This compound is of interest due to its potential pharmacological properties, particularly in the fields of oncology and infectious diseases. The presence of the triazoloquinazoline moiety suggests that it may exhibit significant biological activity, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. . This is followed by the introduction of the quinazoline moiety and further functionalization to incorporate the piperazine and ethanone groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the triazole or quinazoline rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology: It has been studied for its effects on cellular processes, including its potential to inhibit specific enzymes or signaling pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer and infectious diseases, due to its ability to interact with key molecular targets.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, potentially inhibiting their activity and disrupting cellular processes . This can lead to the induction of apoptosis in cancer cells or the inhibition of viral replication in infected cells. The compound’s ability to modulate multiple pathways makes it a versatile candidate for drug development.
Comparison with Similar Compounds
1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can be compared to other triazoloquinazoline derivatives, such as:
7-chloro-4-(4-phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline: This compound also features a triazoloquinazoline core and exhibits similar biological activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Although structurally different, this compound shares some pharmacological properties with this compound.
Indole derivatives: These compounds, like the triazoloquinazolines, are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[4-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN6O/c1-18-4-3-5-21(16-18)26-28-30-27(24-17-22(29)8-11-25(24)35(28)32-31-26)34-14-12-33(13-15-34)23-9-6-20(7-10-23)19(2)36/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXTVKUHFGNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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